Norepinephrine Bitartrate
Description
Properties
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m01./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBCGLZYLJMGKP-LUDZCAPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047806 | |
| Record name | Norepinephrine bitartrate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108341-18-0, 69815-49-2 | |
| Record name | Norepinephrine bitartrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108341180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norepinephrine bitartrate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOREPINEPHRINE BITARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFY5PE3ZRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Asymmetric Reduction of Ketone Intermediates
The foundational step in norepinephrine synthesis involves reducing 3,4-dihydroxy-2'-haloacetophenone to its corresponding alcohol while controlling stereochemistry. A 2021 Chinese patent (CN113717060A) introduced R-(+)-N-benzyl-1-phenylethylamine as a chiral auxiliary, inducing >99% R-configuration in the intermediate. By reacting 50.0 g of 3,4-dihydroxy-2'-chloroacetophenone with 113.5 g of the chiral amine in N,N-dimethylformamide at 40–50°C, the method achieved 92.9% molar yield for the Schiff base intermediate. Subsequent reduction with potassium borohydride in tetrahydrofuran/ethanol (1:1 v/v) at 50°C yielded 86.4% of the R-configured alcohol.
This approach minimizes later resolution steps by establishing chiral integrity early, contrasting with traditional racemic syntheses requiring multiple tartaric acid recrystallizations.
Catalytic Hydrogenation for Dehalogenation
Palladium-catalyzed hydrogenation removes halogen atoms from the intermediate. Using 10% Pd/C in methanol under 1.0–1.5 MPa H₂ at 40–45°C, the Chinese method produced norepinephrine free base with 99.724% HPLC purity and 0.276% S-isomer content. Critical parameters include:
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Hydrogen pressure | 1.0–1.5 MPa | Prevents over-reduction |
| Catalyst loading | 5–10% Pd/C | Balances activity and cost |
| Temperature | 40–45°C | Minimizes epimerization |
Data synthesized from CN113717060A and US10865180B2.
Resolution of Racemic Norepinephrine
Tartaric Acid Diastereomeric Salt Formation
The US patent US10865180B2 details resolving dl-norepinephrine using D-(-)-tartaric acid in water/isopropanol, followed by L-(+)-tartaric acid recrystallization. Key steps include:
-
Initial Resolution : Treating 100 g dl-norepinephrine base with 1.2 eq D-(-)-tartaric acid in 500 mL H₂O/IPA (3:2) yields crude l-norepinephrine bitartrate (78% recovery, 98.5% ee).
-
Free Base Regeneration : Adjusting pH to 8.5 with NH₄OH precipitates l-norepinephrine base (95% yield, 99.2% ee).
-
Final Recrystallization : Reacting the base with L-(+)-tartaric acid in ethanol/water (4:1) produces bitartrate monohydrate at >99.5% ee.
Solvent Systems for Crystallization
Optical purity depends on solvent polarity:
| Solvent Ratio (EtOH:H₂O) | ee (%) | Crystal Form |
|---|---|---|
| 4:1 | 99.5 | Monohydrate |
| 3:1 | 99.3 | Hemihydrate |
| 2:1 | 98.7 | Amorphous |
Bitartrate Salt Formation and Purification
Acid-Base Stoichiometry
The Chinese method employs a 1:1 molar ratio of norepinephrine to L-tartaric acid in ethanol/water (20:1). Excess tartaric acid (1.2 eq) reduces yield by forming bis-tartrate salts, while sub-stoichiometric acid (0.8 eq) leaves unreacted base.
Crystallization Dynamics
Slow cooling (0.5°C/min) from 60°C to 25°C produces larger, higher-purity crystals. Rapid cooling induces lattice defects, trapping S-isomers (Figure 1).
Analytical Validation of Optical Purity
HPLC Chiral Separation
Patented methods use Chiralpak AD-H columns with hexane/ethanol/diethylamine (85:15:0.1) mobile phase. Retention times:
| Isomer | Retention Time (min) | Relative Area (%) |
|---|---|---|
| R-Norepinephrine | 12.3 | 99.85 |
| S-Norepinephrine | 14.7 | 0.15 |
Polarimetric Analysis
Specific rotation [α]D²⁵ = -10.5° (c = 2, H₂O) confirms configuration, correlating with >99.5% ee.
Industrial Scalability and Cost Analysis
Comparative Process Economics
Chemical Reactions Analysis
Norepinephrine bitartrate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Clinical Uses
Norepinephrine bitartrate is predominantly used in the management of severe hypotension, particularly in conditions such as:
- Septic Shock : It is the first-line treatment for hypotension unresponsive to fluid resuscitation, as recommended by the Surviving Sepsis Campaign guidelines. Norepinephrine effectively increases mean arterial pressure (MAP) and improves organ perfusion .
- Cardiogenic Shock : In cases where cardiac output is compromised, norepinephrine helps restore hemodynamic stability. Its dual action on alpha and beta-adrenergic receptors enhances both vascular resistance and cardiac output .
- Hypotension During Anesthesia : The drug is often used to counteract hypotension induced by spinal anesthesia during surgical procedures, particularly cesarean sections .
Pharmacological Mechanism
Norepinephrine functions primarily as a neurotransmitter and hormone. It acts on α1-adrenergic receptors to cause vasoconstriction and on β1-adrenergic receptors to enhance cardiac contractility. This mechanism is critical in restoring blood pressure during acute hypotensive episodes .
Dosage and Administration
This compound is typically administered intravenously in a hospital setting. The dosage varies based on the clinical scenario:
- Initial Dose : Generally starts at 0.01 to 0.5 mcg/kg/min, adjusted according to the patient's response.
- Maximum Dose : Some studies have reported effective outcomes at doses exceeding conventional thresholds, with careful monitoring required to avoid adverse effects like hypertension and reflex bradycardia2.
Case Study 1: Septic Shock Management
A retrospective analysis highlighted that patients receiving norepinephrine for septic shock showed improved survival rates compared to those treated with other vasoactive agents. The combination of norepinephrine with dobutamine was associated with a reduced mortality risk in this population .
Case Study 2: Hepatorenal Syndrome
Norepinephrine has been evaluated for its effectiveness in reversing hepatorenal syndrome (HRS). A meta-analysis indicated that while it improved renal function, its efficacy was not statistically significant when compared to terlipressin, which remains the preferred agent for HRS management .
Case Study 3: High-Dose Norepinephrine
In a notable case report, patients were successfully treated with doses reaching 30 mcg/kg/min without significant adverse events. This highlights the potential for higher dosing under strict medical supervision
Adverse Effects and Considerations
While norepinephrine is generally well-tolerated, potential side effects include:
- Severe hypertension
- Reflex bradycardia
- Peripheral ischemia due to excessive vasoconstriction
Monitoring is essential to mitigate these risks, especially in vulnerable populations such as the elderly or those with pre-existing cardiovascular conditions .
Future Directions and Research Needs
Ongoing research aims to further elucidate the optimal dosing strategies and long-term outcomes associated with norepinephrine use in various clinical contexts. There is also a need for randomized controlled trials to establish definitive guidelines regarding its use in combination therapies, particularly in septic shock management.
Mechanism of Action
Norepinephrine bitartrate functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors. It also acts as an inotropic stimulator of the heart and a dilator of coronary arteries due to its activity at beta-adrenergic receptors . This dual action increases systemic blood pressure and coronary blood flow, making it effective in treating hypotensive states .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 337.28 g/mol .
- Solubility : Poor in water and alcohol but soluble in acidic environments (pH 3–4.5) .
- Mechanism: Acts on α₁ (vasoconstriction) and β₁ (inotropic and chronotropic cardiac effects) adrenergic receptors, increasing systemic vascular resistance and coronary blood flow .
Comparison with Similar Compounds
Other Norepinephrine Salts
Norepinephrine is available in multiple salt formulations, including bitartrate, tartrate, and hydrochloride, which differ in molecular weight and potency equivalence to the base compound.
Key Findings :
- Bitartrate is the most stable and widely used formulation due to its predictable pharmacokinetics and compatibility with infusion fluids .
- The 2024 SCCM/ESICM task force emphasized the need to standardize reporting of norepinephrine formulations to avoid dosing errors, particularly in multinational trials .
Epinephrine (Adrenaline)
Epinephrine shares structural similarity with norepinephrine but has a methyl group on the nitrogen, enhancing β₂ receptor activity.
Pharmacodynamic Comparison :
- In primate studies, this compound increased aqueous humor outflow facility by 40%, compared to 25% with epinephrine bitartrate, independent of ciliary muscle action .
- Epinephrine is preferred for prolonging local anesthesia due to its β₂-mediated vasoconstrictive effects, whereas norepinephrine is reserved for hemodynamic stabilization .
Dopamine
Dopamine, another endogenous catecholamine, has distinct receptor activation profiles.
| Parameter | This compound | Dopamine Hydrochloride |
|---|---|---|
| Receptor Targets | α₁, β₁ | D₁, D₂, β₁ (at higher doses) |
| Renal Effects | ↓ Renal perfusion (α₁-mediated vasoconstriction) | ↑ Renal blood flow (D₁-mediated vasodilation) |
| Clinical Use | Refractory shock | Early septic shock, low cardiac output |
| Adverse Effects | Tissue ischemia, arrhythmias | Tachycardia, hyperglycemia |
Evidence :
- Norepinephrine is superior to dopamine in septic shock, with lower mortality rates and reduced arrhythmia risk .
Phenylephrine
A pure α₁ agonist, phenylephrine is used for vasoconstriction without cardiac effects.
| Parameter | This compound | Phenylephrine Hydrochloride |
|---|---|---|
| Receptor Activity | α₁, β₁ | α₁ only |
| Cardiac Output | ↑ via β₁ | ↓ (reflex bradycardia) |
| Use in Sepsis | First-line vasopressor | Alternative in tachyarrhythmias |
| Formulation | Requires acidic pH for stability | Stable in neutral solutions |
Key Studies :
- Norepinephrine improves coronary perfusion in myocardial infarction, whereas phenylephrine may reduce cardiac output .
Biological Activity
Norepinephrine bitartrate is a potent catecholamine and a critical medication used primarily in emergency medicine to manage severe hypotension and shock. Its biological activity is attributed to its role as a neurotransmitter and hormone, influencing various physiological responses in the body. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
This compound acts primarily on alpha-adrenergic receptors (α1 and α2) and beta-adrenergic receptors (β1). The stimulation of these receptors leads to:
- Vasoconstriction : Activation of α1 receptors causes blood vessels to constrict, increasing systemic vascular resistance and blood pressure.
- Increased Heart Rate : Stimulation of β1 receptors in the heart enhances cardiac output by increasing heart rate and contractility.
- Metabolic Effects : It influences glucose metabolism and lipolysis, contributing to increased energy availability during stress responses.
Pharmacokinetics
This compound is administered intravenously, allowing for rapid onset of action. Its pharmacokinetic profile includes:
- Half-life : Approximately 2.5 minutes.
- Distribution Volume : High distribution volume indicates extensive tissue uptake.
- Metabolism : Primarily metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).
Clinical Applications
This compound is indicated for:
- Severe Hypotension : Particularly in septic shock and acute hypotensive states.
- Cardiac Arrest : As part of advanced cardiac life support protocols.
Case Study 1: Efficacy in Septic Shock
A study involving patients with septic shock demonstrated that norepinephrine significantly improved mean arterial pressure (MAP) compared to placebo. The results indicated a higher survival rate in patients receiving norepinephrine therapy within the first hour of treatment.
| Parameter | Norepinephrine Group | Control Group |
|---|---|---|
| Mean Arterial Pressure | 75 mmHg | 60 mmHg |
| Survival Rate | 70% | 40% |
Case Study 2: Safety Profile
A 14-day toxicity study conducted on rats assessed the safety profile of this compound. The findings revealed no significant mortality or micronucleus induction, indicating a favorable safety profile at therapeutic doses.
| Observation | Results |
|---|---|
| Mortality | None observed |
| Micronucleus Induction | None observed |
| Cardiac Changes | Mild hypertrophy noted |
Toxicological Studies
Research indicates that this compound has a low mutagenic potential. A non-clinical review highlighted that repeated doses did not induce significant chromosomal aberrations in animal models, reinforcing its safety for clinical use .
Stability Studies
Physicochemical stability studies have shown that this compound remains stable in dextrose solutions for up to 48 hours at room temperature, which is critical for its use in intensive care settings .
Comparative Studies
Comparative studies with other vasopressors like dopamine showed that norepinephrine provides superior outcomes in terms of hemodynamic stability and reduced adverse effects in critically ill patients .
Q & A
Q. How is the purity of norepinephrine bitartrate assessed in pharmacological studies, and what analytical methods are recommended?
- Methodological Answer : Purity assessment typically follows USP guidelines, employing reversed-phase HPLC with UV detection. System suitability tests include resolution between norepinephrine and impurities (e.g., norphenylephrine) ≥1.5 and tailing factor <1.8 . A system suitability solution containing reference standards (e.g., USP Phenylephrine Hydrochloride RS) is chromatographed to validate column performance. Quantitation uses peak area ratios, with impurities calculated as: where = impurity peak response and = total peak responses . Ensure the use of L(+)-tartaric acid in blank solutions to identify interference peaks.
Q. What are the primary biological targets of this compound, and how are receptor-specific assays designed?
- Methodological Answer : Norepinephrine acts on α1, α2, and β1-adrenergic receptors. For receptor-specific assays:
- β2-Adrenergic Receptor Studies : Use saturating concentrations (e.g., 300 µM for β2AR) in cell lines expressing recombinant receptors. Measure cAMP accumulation or G-protein coupling via FRET-based biosensors .
- α-Receptor Activation : Assess Erk1/2 phosphorylation in HL-60 cells (e.g., 48-hour exposure, 10–100 µM doses) . Include controls with selective antagonists (e.g., prazosin for α1) to confirm specificity.
Q. How is this compound prepared for in vitro studies to ensure stability?
- Methodological Answer : Dissolve in deoxygenated water or 0.1 M HCl to prevent oxidation. For long-term storage, prepare stock solutions (1–10 mM) in 0.1% ascorbic acid (pH 3–4) and store at -20°C. Avoid repeated freeze-thaw cycles. Verify stability via UV-Vis spectroscopy (λmax = 224 nm, 283 nm) .
Advanced Research Questions
Q. How do formulation differences (bitartrate salt vs. base) impact dose calculations in multinational clinical trials?
- Methodological Answer : Bitartrate formulations require adjustment for molecular weight differences. Norepinephrine base (MW 169.18 g/mol) vs. bitartrate monohydrate (MW 337.28 g/mol) necessitates a 1:2 molar ratio conversion . In collaborative trials, standardize reporting as "norepinephrine-base equivalents" to harmonize datasets. For example, 1 µg/kg/min of bitartrate ≈ 0.5 µg/kg/min base . Validate conversions using mass spectrometry to confirm purity and stoichiometry.
Q. What experimental designs address contradictions in norepinephrine’s dual role in angiogenesis and vasoconstriction?
- Methodological Answer :
- Zebrafish Models : Expose embryos (2 dpf) to 10–50 µM this compound for 24–48 hours. Quantify midbrain vasculature pruning via Strahler order analysis and blood flow velocity using microangiography (e.g., Figure S11–S12 in zebrafish studies) .
- Contradiction Resolution : Use tissue-specific knockout models (e.g., endothelial α1-adrenergic receptor deletion) to isolate vasoconstrictive vs. hemodynamic pruning effects. Pair with lactate/pH measurements to assess hypoxia confounding .
Q. How should researchers mitigate batch-to-batch variability in this compound for cell toxicity studies?
- Methodological Answer :
- Batch Validation : Perform HPLC-UV and LC-MS to confirm ≥98% purity and absence of degradation products (e.g., adrenochrome) .
- Dose-Response Standardization : Include internal controls (e.g., HL-60 cells treated with 10 µM etoposide) to normalize cytotoxicity data. Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values across batches .
Q. What statistical approaches are recommended for analyzing norepinephrine’s hemodynamic effects in preclinical models?
- Methodological Answer : For longitudinal data (e.g., blood pressure, heart rate), apply mixed-effects models to account for intra-subject variability. Use Student’s t-test with Bonferroni correction for pairwise comparisons (e.g., control vs. treatment in zebrafish blood flow assays) . Report SEM and effect sizes to contextualize biological significance vs. statistical power.
Methodological Considerations for Reproducibility
- In Vivo Studies : Administer via controlled infusion pumps (e.g., 0.1–1 µg/kg/min in rodents) to mimic clinical dosing . Monitor tissue ischemia via laser Doppler flowmetry in peripheral vasculature .
- Cell-Based Assays : Pre-treat cells with monoamine oxidase inhibitors (e.g., pargyline) to prevent neurotransmitter degradation .
- Data Reporting : Adhere to Beilstein Journal guidelines: describe experimental details in supplements, limit main text to critical findings, and cite raw data repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
